
Flupirtin
Übersicht
Beschreibung
Flupirtine is a centrally acting non-opioid analgesic that was first introduced in Europe in 1984. It is a pyridine derivative known for its unique mechanism of action, which involves the modulation of neuronal potassium channels. Flupirtine is primarily used for the treatment of acute and chronic pain, including conditions such as migraines, back pain, and postoperative pain .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Flupirtine has shown efficacy in various clinical and preclinical settings:
- Analgesic Effects : Effective in treating chronic pain conditions such as musculoskeletal pain, postoperative pain, migraine, and neuralgia. Studies indicate that flupirtine can enhance the effectiveness of opioids like morphine .
- Anticonvulsant Activity : Demonstrated potential in managing seizures, particularly in neonatal cases induced by hypoxia or ischemic injury .
- Neuroprotective Effects : Exhibits cytoprotective and anti-apoptotic properties, which may be beneficial in neurodegenerative diseases .
- Muscle Relaxation : Provides muscle-relaxing effects in conditions with increased muscle tension .
Pain Management
Flupirtine's primary application lies in pain management. A meta-analysis highlighted its comparable efficacy to tramadol and superior tolerability compared to traditional analgesics. The following table summarizes key findings from clinical trials:
Neuroprotective Applications
Flupirtine has been investigated for its neuroprotective capabilities, particularly in conditions like Creutzfeldt-Jakob disease (CJD). Research indicates improvements in cognitive function among patients treated with flupirtine, suggesting potential benefits for other neurodegenerative disorders as well .
Fibromyalgia Treatment
Recent studies have proposed flupirtine as a therapeutic option for fibromyalgia. A cohort study reported that patients experienced significant symptom improvement over extended treatment periods without serious adverse effects .
Case Studies
Several case studies illustrate the effectiveness of flupirtine:
- Chronic Pain Management : In a controlled trial involving patients with chronic musculoskeletal pain, flupirtine was found to significantly reduce pain levels compared to placebo, with participants reporting sustained benefits over time.
- Combination Therapy : An open-label study assessed flupirtine's role when combined with opioids for neuropathic pain. Results showed significant reductions in pain scores and opioid consumption among participants who continued treatment post-trial .
- Neurodegenerative Disease : In animal models of CLN3 disease, flupirtine administration resulted in improved behavioral outcomes and reduced neuronal loss, indicating its potential for treating similar neurodegenerative conditions .
Wirkmechanismus
Target of Action
Flupirtine, a non-opioid analgesic, primarily targets several cellular components, including Kv7 channels , G-protein-regulated inwardly rectifying K channels , and γ-aminobutyric acid type A receptors . These targets play a crucial role in the suppression of over-excitability of neuronal and non-neuronal cells .
Mode of Action
Flupirtine interacts with its targets in a unique way. It upregulates Bcl-2 , increases glutathione levels , activates an inwardly rectifying potassium channel , and delays loss of intermitochondrial membrane calcium retention capacity .
Biochemical Pathways
Flupirtine affects several biochemical pathways. It is known to increase the levels of Bcl-2 and glutathione in neurons, thus preventing the oxidative stress caused by glutamate or NMDA . This action on the biochemical pathways leads to the suppression of over-excitability of neuronal and non-neuronal cells .
Pharmacokinetics
Flupirtine exhibits a bioavailability of 90% when administered orally . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine , which has 20-30% of the analgesic potential of its parent compound . About 72% of flupirtine and its metabolites appear in urine and 18% appear in feces . The half-life of flupirtine in various tissues ranges from 3.1 to 5.2 hours .
Result of Action
The action of Flupirtine results in several molecular and cellular effects. It leads to the suppression of over-excitability of neuronal and non-neuronal cells . This results in its analgesic effect, making it effective for treating a range of acute and persistent pain conditions . In addition to analgesia, Flupirtine has demonstrated pharmacological properties consistent with use as an anticonvulsant, a neuroprotectant, skeletal and smooth muscle relaxant, and treatment of auditory and visual disorders .
Biochemische Analyse
Biochemical Properties
Flupirtine functions primarily as a selective neuronal potassium channel opener (SNEPCO). It interacts with several key biomolecules, including potassium channels, NMDA receptors, and GABA receptors. By opening potassium channels, flupirtine stabilizes the neuronal membrane potential, which reduces neuronal excitability. Additionally, flupirtine indirectly antagonizes NMDA receptors and modulates GABAergic activity, contributing to its analgesic and muscle relaxant effects .
Cellular Effects
Flupirtine has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Flupirtine upregulates the expression of Bcl-2, an anti-apoptotic protein, and increases glutathione levels, which helps protect cells from oxidative stress. It also activates inwardly rectifying potassium channels, which play a crucial role in maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, flupirtine exerts its effects through several mechanisms. It binds to and activates neuronal potassium channels, leading to membrane hyperpolarization and reduced neuronal excitability. Flupirtine also upregulates Bcl-2 and increases glutathione levels, providing neuroprotection. Additionally, it delays the loss of intermitochondrial membrane calcium retention capacity, which is crucial for maintaining mitochondrial function and preventing cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of flupirtine have been observed to change over time. Flupirtine is relatively stable, but its long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that flupirtine can provide sustained neuroprotection and analgesia over extended periods. Prolonged use has been associated with hepatotoxicity, leading to regulatory restrictions on its use .
Dosage Effects in Animal Models
The effects of flupirtine vary with different dosages in animal models. At therapeutic doses, flupirtine provides effective analgesia and neuroprotection without significant adverse effects. At higher doses, flupirtine can cause sedation, euphoria, and hepatotoxicity. Studies in animal models have shown that flupirtine’s efficacy and safety profile are dose-dependent, with a narrow therapeutic window .
Metabolic Pathways
Flupirtine is metabolized primarily in the liver through hepatic enzymes. Its major metabolites include 2-amino-3-acetylamino-6-(para-fluorobenzylamino)pyridine and para-fluorohippuric acid. These metabolites are excreted in urine and feces. Flupirtine’s metabolism involves interactions with various enzymes and cofactors, which can affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Flupirtine is transported and distributed within cells and tissues through various mechanisms. It has high bioavailability when administered orally and is widely distributed throughout the body. Flupirtine interacts with transporters and binding proteins that facilitate its uptake and distribution. Its localization and accumulation in specific tissues contribute to its therapeutic effects .
Subcellular Localization
Flupirtine’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in neuronal cells, where it exerts its effects on potassium channels and other targets. Flupirtine’s targeting signals and post-translational modifications direct it to specific compartments within the cell, such as the mitochondria, where it helps maintain mitochondrial function and prevent cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Flupirtine can be synthesized through a multi-step process involving the reaction of 2-amino-6-chloropyridine with 4-fluorobenzylamine to form 2-amino-6-(4-fluorobenzylamino)pyridine. This intermediate is then reacted with ethyl chloroformate to yield the final product, flupirtine .
Industrial Production Methods: In industrial settings, flupirtine maleate is often produced using a dry granulation technique. The process involves mixing flupirtine maleate with calcium hydrogen phosphate, crospolyvinylpyrrolidone, magnesium stearate, and micropowder silica gel. The mixture is then granulated and filled into capsules .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Flupirtin unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind für this compound weniger verbreitet.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Amino- und Fluorbenzyl-Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen Bedingungen verwendet.
Hauptprodukte:
Oxidationsprodukte: 2-Amino-3-Acetylamino-6-(4-Fluorbenzylamino)pyridin, para-Fluorhippursäure.
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es dient als Modellverbindung zur Untersuchung von Kaliumkanalmodulatoren.
Biologie: this compound wird zur Untersuchung neuronaler Erregbarkeit und Neuroprotektion verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es neuronale Kaliumkanäle, insbesondere die KCNQ (Kv7)-Kanäle, öffnet. Diese Wirkung stabilisiert das Ruhemembranpotential und reduziert die neuronale Erregbarkeit. Darüber hinaus wirkt this compound als Antagonist des N-Methyl-D-Aspartat (NMDA)-Rezeptors, obwohl es nicht direkt an den Rezeptor bindet. Es erhöht auch Bcl-2, erhöht die Glutathionwerte und verzögert den Verlust der Kapazität zur Retention von intermitocondrialer Membrancalcium .
Ähnliche Verbindungen:
Retigabin: Wie this compound ist Retigabin ein Kaliumkanalöffner, der zur Behandlung von Epilepsie eingesetzt wird.
Gabapentin: Obwohl kein Kaliumkanalöffner, wird Gabapentin für ähnliche Indikationen wie neuropathische Schmerzen und Epilepsie eingesetzt.
Eindeutigkeit von this compound: Die einzigartige Kombination aus Kaliumkanalöffnung und NMDA-Rezeptor-Antagonismus von this compound unterscheidet es von anderen Analgetika. Seine Fähigkeit, Schmerzlinderung ohne die typischen Nebenwirkungen von Opioiden und nichtsteroidalen Antirheumatika zu bieten, macht es zu einer wertvollen therapeutischen Option .
Vergleich Mit ähnlichen Verbindungen
Retigabine: Like flupirtine, retigabine is a potassium channel opener used for the treatment of epilepsy.
Gabapentin: Although not a potassium channel opener, gabapentin is used for similar indications, such as neuropathic pain and epilepsy.
Uniqueness of Flupirtine: Flupirtine’s unique combination of potassium channel opening and NMDA receptor antagonism sets it apart from other analgesics. Its ability to provide pain relief without the typical side effects of opioids and nonsteroidal anti-inflammatory drugs makes it a valuable therapeutic option .
Biologische Aktivität
Flupirtine is a unique compound known for its analgesic, neuroprotective, and muscle relaxant properties. It operates primarily as a selective opener of potassium channels, particularly the Kv7 subfamily, which plays a critical role in modulating neuronal excitability. This article delves into the biological activities of flupirtine, including its pharmacological mechanisms, clinical applications, and relevant research findings.
Flupirtine's biological activity is primarily attributed to its interaction with various ion channels and receptors:
- Kv7 Potassium Channels : Flupirtine selectively activates Kv7.2 to Kv7.5 channels, leading to hyperpolarization of the neuronal membrane potential. This action reduces the excitability of both neuronal and non-neuronal cells, making it effective in conditions characterized by cellular hyperexcitability .
- GABA Receptors : It also interacts with γ-aminobutyric acid type A (GABA_A) receptors, contributing to its muscle relaxant properties and potential anticonvulsant effects .
- NMDA Receptor Modulation : Flupirtine exhibits indirect antagonism at NMDA receptors, which is crucial in managing pain and neuroprotection during ischemic events .
Pharmacological Properties
Flupirtine has been investigated for various therapeutic applications due to its multifaceted pharmacological profile:
- Analgesic Effects : Clinical studies have demonstrated that flupirtine effectively alleviates pain through its action on Kv7 channels and inhibition of neurotransmitter release, such as calcitonin gene-related peptide (CGRP) .
- Neuroprotection : In experimental models of stroke, flupirtine has shown neuroprotective effects when administered before or after the onset of ischemia. It reduces intracellular calcium levels and calpain activation, thereby mitigating cell death pathways associated with ischemic injury .
- Muscle Relaxation : The compound's ability to enhance GABAergic activity contributes to its muscle relaxant effects, making it beneficial in treating conditions like spasticity .
Clinical Studies
Several clinical trials have explored the efficacy and safety of flupirtine:
- Pain Management : A study involving healthy subjects assessed the analgesic effects of flupirtine using various pain models. Results indicated significant pain relief associated with both immediate-release and modified-release formulations .
- Neuroprotection in Prion Diseases : In a randomized double-blind trial involving patients with Creutzfeldt-Jakob disease, flupirtine treatment was associated with a reduction in cognitive decline, although survival rates remained unchanged .
Pharmacokinetics
Flupirtine exhibits distinct pharmacokinetic properties:
- Absorption and Metabolism : Following oral administration, flupirtine is rapidly absorbed but shows incomplete bioavailability (approximately 72% for immediate-release). Genetic factors such as GSTP1 polymorphisms may influence its bioavailability and analgesic efficacy .
- Elimination : The compound has a half-life of approximately 6–10 hours, with about 8–12% eliminated as mercapturic acid derivatives via glutathione conjugation .
Data Summary
The following table summarizes key pharmacological properties and clinical findings related to flupirtine:
Property | Description |
---|---|
Mechanism of Action | Selective Kv7 channel opener; GABA_A receptor modulator; NMDA antagonist |
Therapeutic Uses | Analgesia, neuroprotection, muscle relaxation |
Bioavailability | ~72% for immediate-release; ~60% for modified-release |
Half-Life | 6–10 hours |
Clinical Efficacy | Significant pain relief; reduced cognitive decline in prion diseases |
Safety Profile | Incidence of liver injury estimated at 1 in 100,000 prescriptions |
Eigenschaften
IUPAC Name |
ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUFBMODXQKSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75507-68-5 (maleate(1:1)) | |
Record name | Flupirtine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048436 | |
Record name | Flupirtine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Flupirtine upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity. Flupirtine acts like a NMDA receptor antagonists, but does not bind to the receptor. One study concluded that the discriminative effects of flupirtine are neither of opioid nor of alpha-1 adrenergic type, but are primarily mediated through alpha-2 adrenergic mechanisms [PMID: 2901483]. | |
Record name | Flupirtine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06623 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
56995-20-1 | |
Record name | Flupirtine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56995-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flupirtine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flupirtine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06623 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flupirtine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flupirtine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPIRTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOH3ET196H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.